1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the iodine atom. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products:
Oxidation: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing molecular recognition and binding affinity .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group and is used in similar synthetic applications
Uniqueness: 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the pyrazole ring, difluoroethyl group, iodine atom, and aldehyde group makes it a versatile intermediate for various synthetic transformations and applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O/c7-5(8)2-11-1-4(3-12)6(9)10-11/h1,3,5H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEIUUMUAVICPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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